molecular formula C21H20N2O4S2 B2700211 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898447-80-8

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2700211
CAS No.: 898447-80-8
M. Wt: 428.52
InChI Key: XCOHAWMJUSNCCW-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound with the molecular formula C21H20N2O4S2 and a molecular weight of 428.52 g/mol. Its CAS registry number is 898447-80-8 . This chemical features a molecular structure that incorporates both phenoxyacetamide and sulfonylated tetrahydroquinoline moieties, a scaffold that is of significant interest in medicinal chemistry for constructing biologically active molecules . Compounds with similar structural features, particularly those containing the phenoxyacetamide group, are frequently investigated for their diverse pharmacological potential, which can include anti-cancer and anti-viral activities . For instance, research into phenoxy acetamide derivatives has highlighted their development as cytotoxic and anti-proliferative agents against various cancer cell lines . Similarly, N-phenyl acetamide derivatives have been explored as novel inhibitors against viruses like the human respiratory syncytial virus (RSV) . The specific mechanism of action and primary research applications for this exact compound are areas for further investigation by the scientific community. This product is intended for research purposes as a chemical reference standard or as a building block in the discovery and development of new therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-11-10-16-6-4-12-23(19(16)14-17)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOHAWMJUSNCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction, where precursors such as 2-phenoxy-N-arylacetamide and 1-(thiophen-2-yl)ethan-1-one are reacted in ethanol in the presence of potassium hydroxide at reflux conditions . This reaction forms the chalcone intermediate, which is then further reacted to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2} with a molecular weight of approximately 428.52 g/mol. The compound features a phenoxy group and a thiophenesulfonyl moiety, which may contribute to its diverse reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Oxidation : The phenoxy group can be oxidized to form phenolic derivatives.
  • Reduction : The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the sulfonyl or acetamide positions.

These reactions are essential for developing new chemical entities with desired properties.

Biology

The biological applications of this compound are particularly notable:

  • Bioactive Molecule : Its structure suggests potential as a bioactive molecule in drug design. Research indicates it may interact with specific molecular targets within cells, modulating cellular pathways and affecting enzyme activity.
  • Anticancer Activity : Preliminary studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.15 µM to 10 µM across different tumor types.

Medicine

In the medical field, this compound is being investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Research is ongoing to explore its efficacy in treating inflammatory conditions.
  • Anticancer Treatments : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent. Studies employing MTT assays have demonstrated its effectiveness in reducing cell viability in cancer models.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

Case Study Overview

Title : Antiproliferative Activity of Tetrahydroquinoline Derivatives
Objective : To evaluate the cytotoxic effects on various cancer cell lines.

Results :
The study revealed that tetrahydroquinoline derivatives exhibited significant antiproliferative activity against multiple cancer types. The results indicated strong potential for development as anticancer agents due to their low IC50 values.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

The pharmacological profile of tetrahydroquinoline derivatives is highly dependent on substituent patterns. For example:

  • N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a from ) exhibit high yields (90.2%) and pyrimidine-thioacetamide substituents, which correlate with anti-inflammatory and antimicrobial activities. However, these lack the thiophene sulfonyl group, reducing their metabolic stability compared to the target compound .
  • N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives () feature rigid bicyclic frameworks, enhancing lipophilicity and CNS penetration. Their phenoxy substituents are associated with antipyretic activity (reducing fever by 40–60% in murine models), but they lack the tetrahydroquinoline core, limiting their binding to quinoline-specific targets .
  • N-((1-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-Tetrahydroquinolin-2-yl)methyl)acetamide (5j) () shares the tetrahydroquinoline scaffold but replaces the thiophene sulfonyl group with a benzhydrylazetidine moiety. This modification improves solubility (amorphous solid, 74% yield) but reduces electrophilic reactivity critical for enzyme inhibition .

Structural and Crystallographic Differences

The crystal structure of 1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]pyrrolidin-2-one () highlights key conformational distinctions:

  • Torsional angles : The target compound’s thiophene sulfonyl group likely induces distinct torsional strain compared to the oxazole and nitrophenyl groups in ’s structure (twist angles: 47.0°–56.4°). This affects molecular packing and hydrogen-bonding patterns (e.g., O–H⋯O vs. N–H⋯O interactions) .
  • Polarity : The sulfonyl group in the target compound increases polarity (logP ≈ 2.5 predicted), whereas nitro and oxazole substituents in ’s analog result in higher logP (>3.0), reducing aqueous solubility .

Key Research Findings and Implications

  • The thiophene sulfonyl group in the target compound offers a balance between metabolic stability and reactivity, distinguishing it from analogs with nitro or oxazole groups .
  • Crystallographic data from suggest that substituent orientation critically impacts intermolecular interactions, which could guide the design of co-crystals for improved bioavailability .

Biological Activity

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2} with a molecular weight of approximately 428.5 g/mol. The structure contains a phenoxy group and a thiophenesulfonyl moiety attached to a tetrahydroquinoline backbone, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H20N2O4S2
Molecular Weight428.5 g/mol
CAS Number941882-53-7

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The presence of the thiophenesulfonyl group may enhance its reactivity towards enzyme active sites or receptor binding sites, leading to modulation of cellular pathways involved in proliferation and apoptosis.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: It is suggested that the compound can trigger apoptotic pathways in tumor cells.

Biological Activity and Research Findings

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes significant findings from various research articles:

Study ReferenceCell Lines TestedObservationsMethodology Used
HT-29, A431, PC3Induced apoptosis; upregulation of Bax proteinMTT assay, Western blot analysis
A549, C6Significant anticancer activity observedDNA synthesis analysis, caspase activation assays
Various tumor cell linesInhibition of tumor growth3D cell culture methods

Case Study: Cytotoxic Effects

In a study assessing the cytotoxicity of related compounds, it was found that derivatives similar to this compound exhibited significant activity against A431 cells. The mechanism involved upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming the compound's potential as an anticancer agent.

Comparative Analysis with Similar Compounds

When compared to other sulfonamide-containing tetrahydroquinoline derivatives, this compound demonstrates unique biological properties attributed to its specific functional groups. For instance:

Compound NameKey Feature
N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolineLacks thiophenesulfonyl group
2-phenoxy-N-(1-benzylsulfonyl)-1,2,3,4-tetrahydroquinolineDifferent reactivity profile

Q & A

Q. What are the recommended synthetic routes for 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions, followed by sulfonylation at the 1-position using thiophene-2-sulfonyl chloride (reaction time: 12–24 h, solvent: DCM, base: TEA).
  • Step 2 : Acetamide coupling at the 7-position using 2-phenoxyacetic acid activated by EDC/HOBt in DMF at 0–25°C for 6–12 h.
  • Optimization : Use statistical design of experiments (DoE) to screen variables (temperature, stoichiometry, solvent polarity). Central composite designs are effective for identifying critical parameters influencing yield . Purity can be enhanced via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Key signals include the tetrahydroquinoline protons (δ 1.5–2.8 ppm, multiplet for CH₂ groups), thiophene-sulfonyl protons (δ 7.2–7.4 ppm), and acetamide NH (δ 8.1–8.3 ppm, broad singlet).
  • ¹³C NMR : Confirm sulfonyl group (C-SO₂ at ~110 ppm) and acetamide carbonyl (C=O at ~170 ppm).
  • IR : Stretching vibrations for sulfonamide (1330–1350 cm⁻¹, asymmetric SO₂) and amide (1650–1680 cm⁻¹, C=O).
  • MS : High-resolution ESI-MS should match the molecular formula (C₂₁H₂₀N₂O₄S₂), with fragmentation peaks indicating loss of phenoxy (-C₆H₅O) or thiophene-sulfonyl groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps). This predicts sites for nucleophilic/electrophilic attack during reactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). The sulfonamide group may form hydrogen bonds with active-site residues (e.g., Asp86 in COX-2), while the tetrahydroquinoline core provides hydrophobic interactions . Validate predictions with in vitro assays (IC₅₀ measurements).

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardization : Ensure consistent assay conditions (pH, temperature, solvent/DMSO concentration ≤1%).
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT/CellTiter-Glo).
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity. For example, hydrolysis of the acetamide group under acidic conditions may generate inactive derivatives .

Q. How does the thiophene-sulfonyl group influence the compound’s physicochemical properties and bioavailability?

  • Methodological Answer :
  • LogP Measurement : Determine via shake-flask method (octanol/water). The sulfonyl group increases hydrophilicity (lower LogP), while the thiophene ring enhances π-π stacking with plasma proteins.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The sulfonamide may reduce permeability due to hydrogen bonding with efflux transporters (e.g., P-gp) .
  • Solubility : Evaluate in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Co-solvency with cyclodextrins or lipid-based formulations can improve solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Asymmetric synthesis routes (e.g., catalytic enantioselective sulfonylation) can avoid racemization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up. Adjust mixing efficiency to prevent hot spots in exothermic steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction mechanisms for sulfonylation of tetrahydroquinoline derivatives?

  • Methodological Answer :
  • Kinetic Studies : Perform time-resolved NMR or stopped-flow UV-Vis to track intermediate formation. Competing pathways (e.g., SN1 vs. SN2 mechanisms) may dominate under different solvents (polar aprotic vs. protic) .
  • Isotope Labeling : Use ¹⁸O-labeled sulfonyl chloride to confirm whether hydrolysis competes with desired sulfonylation .

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